molecular formula C13H21NO5 B13073750 Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13073750
M. Wt: 271.31 g/mol
InChI Key: NUZRIMJKEIXVTQ-GUBZILKMSA-N
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Description

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often include the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., trifluoroacetic acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions. The compound’s unique structure allows it to bind selectively to its targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Racemic-(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination of features makes it particularly useful in applications where selectivity and stability are crucial, such as in drug development and materials science .

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aS,5S,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-6-9-8(14)4-5-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1

InChI Key

NUZRIMJKEIXVTQ-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CC[C@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CCC(O2)C(=O)O

Origin of Product

United States

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